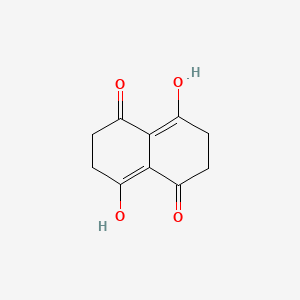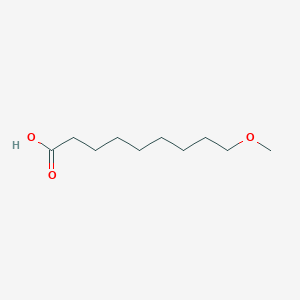
9-Methoxynonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxynonanoic acid is an organic compound with the molecular formula C₁₀H₂₀O₄ It is a derivative of nonanoic acid, featuring a methoxy group at the ninth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Methoxynonanoic acid can be synthesized through several methods. One common approach involves the oxidation of 9-methoxynonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of 1-octene, forming 9-methoxynonanal, which is then oxidized to this compound. This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxynonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it back to 9-methoxynonanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 9-Methoxynonanol.
Substitution: Various substituted nonanoic acid derivatives.
Aplicaciones Científicas De Investigación
9-Methoxynonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic Acid: A saturated fatty acid with a similar structure but lacking the methoxy group.
9-Methoxynonanol: The alcohol counterpart of 9-Methoxynonanoic acid.
Pelargonic Acid: Another name for nonanoic acid, commonly used in industrial applications.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propiedades
| 150098-31-0 | |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
9-methoxynonanoic acid |
InChI |
InChI=1S/C10H20O3/c1-13-9-7-5-3-2-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12) |
Clave InChI |
IKKKALAPJTVTBT-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



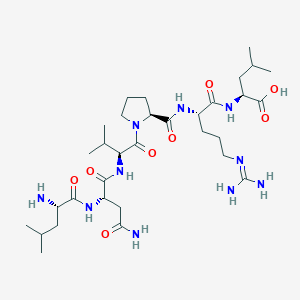

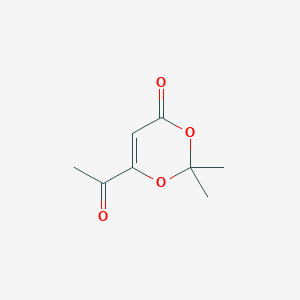
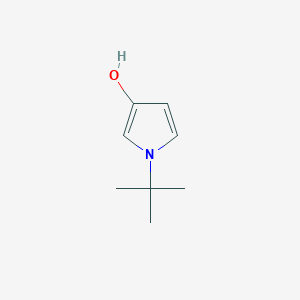
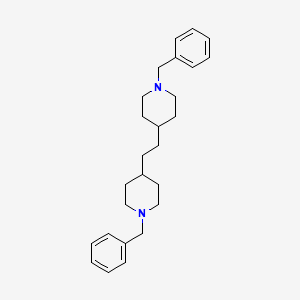
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
